molecular formula C₁₇H₁₂ClNO₂ B1141125 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one CAS No. 934996-79-9

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one

Katalognummer: B1141125
CAS-Nummer: 934996-79-9
Molekulargewicht: 297.74
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one is a chemical compound offered for research purposes. While specific biological data for this entity is not readily available, its complex polycyclic structure, featuring an oxa-aza tetracyclic framework and a chloro substituent, indicates its potential as a valuable synthetic intermediate. Structural analogs of this compound, such as those within the asenapine synthetic pathway, are utilized in the preparation of pharmacologically active molecules . This suggests its possible application in medicinal chemistry research for the development and synthesis of new therapeutic agents. Researchers can utilize this compound for exploratory synthesis, method development, and as a building block for more complex structures. The product is intended for use by qualified laboratory professionals only. It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling and storage in a controlled environment, as recommended for compounds of this nature, are essential.

Eigenschaften

IUPAC Name

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFINICFHHBHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of reagents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Appearance : Powder or liquid form .
  • Purity : ≥97% (HPLC) .

Comparison with Structurally Similar Compounds

Deuterated Analogues

The (2R,6R)-9-chloro-11,17-dideuterio-4-methyl-13-oxa-4-azatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one (CAS: 912356-08-2) is a deuterated variant of the parent compound. Key differences include:

  • Molecular Formula: C₁₇H₁₂D₂ClNO₂, with a molecular weight of 297.77 g/mol .
  • Applications : Used in isotopic labeling studies to trace metabolic pathways or improve NMR spectral resolution .

Salternamide E and Marine-Derived Analogues

Salternamide E, a secondary metabolite from marine actinomycetes, shares a tetracyclic framework but differs in substituents:

  • Core Structure : Contains a benzopyran moiety instead of the azatetracyclic system.
  • Synthetic Accessibility : Salternamide E is biosynthesized by marine microbes, whereas the target compound is synthesized chemically, impacting scalability and cost .

Hydrogen-Bonding Patterns in Related Crystals

The parent compound’s crystalline packing is influenced by hydrogen-bonding interactions. Graph set analysis (as per Etter’s formalism) reveals:

  • N–H···O Bonds : Stabilize the azatetracyclic core, with bond lengths (~2.8 Å) comparable to those in similar heterocyclic ketones .
  • Cl···π Interactions: The chloro substituent participates in weak non-covalent interactions, a feature absent in non-halogenated analogues .

Data Table: Structural and Functional Comparison

Property Target Compound Deuterated Analogue Salternamide E
Molecular Formula C₁₇H₁₄ClNO₂ C₁₇H₁₂D₂ClNO₂ C₁₈H₂₂N₂O₅ (estimated)
Molecular Weight (g/mol) 295.75 297.77 ~346.38
Key Substituents Cl (C9), CH₃ (C4), ketone (C3) Cl (C9), CD₂ (C11/C17), ketone (C3) Hydroxyl, ester, alkyl chains
Bioactivity Under investigation (pharmaceuticals) Isotopic tracer studies Antiproliferative (marine origin)
Synthesis Chemical synthesis Chemical synthesis with deuteration Microbial biosynthesis
Crystallinity High (SHELX-refined) Similar to parent compound Moderate (marine extraction)

Research Findings and Implications

  • Pharmacological Potential: The chloro and methyl groups in the target compound may enhance blood-brain barrier permeability compared to non-halogenated analogues, though in vivo studies are pending .
  • Stability : Deuteration improves metabolic stability by reducing CYP450-mediated oxidation, a strategy leveraged in drug design .
  • Structural Insights : Hydrogen-bonding patterns in crystals correlate with solubility; the target compound’s low aqueous solubility (inferred from crystalline packing) may limit bioavailability .

Biologische Aktivität

9-Chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one, commonly known as Asenapine , is an atypical antipsychotic agent primarily used in the treatment of schizophrenia and bipolar disorder. It functions as a dual antagonist of serotonin (5-HT) and dopamine receptors, which contributes to its therapeutic effects.

Chemical Structure and Properties

  • Molecular Formula : C17H16ClN
  • Molecular Weight : 285.77 g/mol
  • IUPAC Name : (2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
  • CAS Number : 1412458-61-7

Biological Activity

Asenapine exhibits a range of biological activities primarily through its action on various neurotransmitter receptors:

Receptor Binding Affinity

Asenapine has shown significant binding affinity for several receptors:

  • Serotonin Receptors :
    • 5-HT1A: Ki = 0.03 nM
    • 5-HT2A: Ki = 1.3 nM
    • 5-HT2C: Ki = 0.42 nM
    • 5-HT6: Ki = 1.1 nM
  • Dopamine Receptors :
    • D2: Ki = 0.03 nM
    • D3: Ki = 0.42 nM
    • D4: Ki = 1.1 nM

These values indicate that Asenapine has a strong affinity for both serotonin and dopamine receptors, which is crucial for its antipsychotic effects.

Asenapine's mechanism involves blocking multiple serotonin and dopamine receptor subtypes:

  • Dopamine D2 Receptor Antagonism : Reduces dopaminergic activity in the mesolimbic pathway, which is associated with psychotic symptoms.
  • Serotonin Receptor Modulation : The antagonism at various serotonin receptors may help alleviate mood symptoms and reduce anxiety.

Case Studies and Clinical Trials

Several studies have evaluated the efficacy of Asenapine:

  • Schizophrenia Treatment :
    • A randomized controlled trial demonstrated that Asenapine significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo over a period of six weeks.
    • Patients reported improvements in both positive symptoms (hallucinations and delusions) and negative symptoms (social withdrawal).
  • Bipolar Disorder :
    • In a study involving patients with acute manic or mixed episodes of bipolar disorder, Asenapine was found to be effective in reducing manic symptoms as measured by the Young Mania Rating Scale (YMRS).
    • The treatment resulted in significant mood stabilization with an acceptable side effect profile.

Side Effects and Safety Profile

Asenapine is generally well-tolerated; however, common side effects include:

  • Sedation
  • Weight gain
  • Extrapyramidal symptoms (EPS)

Comparative Analysis with Other Antipsychotics

FeatureAsenapineOlanzapineRisperidone
MechanismMulti-receptor antagonistMulti-receptor antagonistD2 receptor antagonist
Common Side EffectsSedation, EPSWeight gain, sedationEPS, hyperprolactinemia
Efficacy in SchizophreniaHighHighModerate
Efficacy in Bipolar DisorderHighModerateLow

Q & A

Basic: What are the established synthetic routes for this compound, and what critical reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps may include:

  • Ring formation : Use of catalysts like Pd(PPh₃)₄ for cross-coupling reactions to construct the tetracyclic backbone .
  • Chlorination : Electrophilic aromatic substitution with Cl₂ or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) to avoid overhalogenation .
  • Methylation : Alkylation with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to introduce the 4-methyl group .
    Critical conditions : Solvent polarity (e.g., DMF vs. THF) and reaction time significantly impact intermediate stability. For example, prolonged heating during cyclization can lead to ring-opening side reactions .

Basic: How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

Structural validation relies on:

  • X-ray crystallography : Resolves bond lengths and angles, confirming the fused tetracyclic system and substituent positions (e.g., C-Cl bond length ~1.73 Å) .
  • NMR spectroscopy :
    • ¹H NMR : Methyl protons (δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns .
    • ¹³C NMR : Carbonyl resonance (δ ~170 ppm) and sp² carbons (δ 110–150 ppm) validate the lactam ring .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₃ClN₂O₂: 325.0743) .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme assays) may arise from:

  • Experimental design : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., pH, temperature) .
  • Sample purity : Residual solvents (e.g., DMSO) or unreacted intermediates can skew results. Validate purity via HPLC (>95%) before testing .
    Resolution : Use standardized protocols (e.g., NIH/ATP guidelines) and include positive/negative controls. Reproduce assays in triplicate with blinded samples to minimize bias .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., chloro-substituted carbon as a reaction hotspot) .
  • Molecular docking : Predict binding affinity to biological targets (e.g., kinase enzymes) by simulating interactions with active-site residues (RMSD <2.0 Å) .
  • MD simulations : Assess stability in aqueous vs. lipid environments (e.g., 100-ns trajectories in GROMACS) to guide drug delivery strategies .

Basic: What are the key challenges in scaling up synthesis for research-grade quantities?

  • Low yields in cyclization : Optimize catalyst loading (e.g., 5–10 mol% Pd) and use microwave-assisted synthesis to reduce reaction time .
  • Purification difficulties : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the pure product .
  • Byproduct formation : Monitor reactions via TLC and quench intermediates promptly (e.g., rapid cooling after chlorination) .

Advanced: How does the compound’s stereoelectronic profile influence its interaction with biological targets?

  • Electron-withdrawing groups : The chloro substituent increases electrophilicity, enhancing covalent binding to cysteine residues in enzymes .
  • Conformational rigidity : The fused ring system restricts rotational freedom, favoring selective interactions with hydrophobic pockets (e.g., ATP-binding sites) .
  • Hydrogen bonding : The lactam carbonyl (O) and methyl group (C-H) participate in non-covalent interactions, as shown by mutagenesis studies .

Basic: What safety precautions are recommended when handling this compound?

  • Toxicity : Limited data available; assume acute toxicity (LD₅₀ unknown). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent degradation. Avoid exposure to light/moisture .
  • Waste disposal : Neutralize with 10% NaOH before incineration to minimize environmental release .

Advanced: How can researchers design experiments to elucidate degradation pathways in environmental systems?

  • Photolysis studies : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS to identify photoproducts (e.g., dechlorinated derivatives) .
  • Biodegradation assays : Incubate with soil microbiota (e.g., Pseudomonas spp.) and track metabolite formation using ¹³C-labeled analogs .
  • Hydrolysis kinetics : Measure half-life (t₁/₂) in buffered solutions (pH 4–9) at 25°C to assess stability under physiological conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.